HIV Protease Substrate IV

Übersicht

Beschreibung

HIV Protease Substrate IV is a synthetic peptide substrate used in the study of HIV-1 protease activity. HIV-1 protease is an essential enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving the viral polyprotein precursors into functional proteins necessary for viral replication and maturation. The substrate is designed to mimic the natural cleavage sites of the viral polyproteins, allowing researchers to study the enzyme’s activity and screen potential inhibitors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of HIV Protease Substrate IV typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product.

Analyse Chemischer Reaktionen

Chemical Reactions Involving HIV Protease and Substrate IV

2.1 Enzymatic Hydrolysis

HIV-1 protease catalyzes the hydrolysis of peptide bonds in its substrates, including HIV Protease Substrate IV. The reaction mechanism involves:

-

Binding: The substrate binds to the active site of the protease, which consists of two aspartic acid residues that play a critical role in catalysis.

-

Cleavage: The enzyme facilitates the cleavage of the peptide bond between specific amino acids in the substrate, typically between hydrophobic residues at positions P1 and P1'.

The general reaction can be represented as:

2.2 Specificity Determinants

The specificity of HIV-1 protease for different substrates is influenced by several factors:

-

Subsite Preferences: Studies have shown that HIV-1 protease exhibits distinct preferences for certain amino acids at various subsites (P4 to P4'). For example, methionine is favored at P1, followed by phenylalanine and leucine .

-

Mutations and Resistance: Drug-resistant mutations in the protease can alter substrate specificity. For instance, mutations such as M46I and V82A have been associated with changes in substrate recognition, affecting the cleavage efficiency .

Research Findings on this compound

3.1 Kinetic Studies

Kinetic analyses reveal important parameters regarding the interaction between HIV-1 protease and Substrate IV:

-

Michaelis-Menten Kinetics: The kinetic constants ( and ) provide insights into how efficiently the enzyme processes this substrate. For example, a typical value for HIV protease with a synthetic substrate is around 100 µM, indicating moderate affinity .

-

Binding Energies: Molecular dynamics simulations have shown that the binding energy for Substrate IV can be approximately -6 kcal/mol, suggesting a stable interaction within the active site .

3.2 Structural Insights

Crystallographic studies have shed light on how HIV-1 protease interacts with its substrates:

-

Substrate Envelope Hypothesis: This hypothesis posits that effective inhibitors and substrates occupy a common volume within the active site known as the "substrate envelope." This concept helps explain why some mutations confer resistance without significantly altering substrate processing capabilities .

-

Hydrogen Bonding Patterns: Detailed structural analyses indicate that hydrogen bonding between the substrate backbone and active site residues plays a crucial role in stabilizing the enzyme-substrate complex. The average hydrogen bond length observed is around 2.86 Å .

Example Kinetic Parameters for HIV Protease with Substrate IV

| Parameter | Value |

|---|---|

| ~100 µM | |

| ~0.5 s | |

| Binding Energy | -6 kcal/mol |

Wissenschaftliche Forschungsanwendungen

Applications in Drug Development

HIV Protease Inhibitors : The development of HIV protease inhibitors has significantly improved treatment outcomes for HIV/AIDS patients. These inhibitors function by mimicking natural substrates, effectively blocking the active site of the protease and preventing viral replication.

- Case Study : A study demonstrated that engineered variants of HIV protease could preferentially bind to specific substrates, enhancing the design of targeted protease inhibitors. The variant Pr3, for example, showed increased binding specificity for one substrate over others, suggesting potential pathways for developing selective inhibitors that minimize off-target effects .

Combination Therapies : The use of HIV Protease Substrate IV in combination therapies has been pivotal. By understanding the interactions between substrates and proteases, researchers can formulate combination treatments that are more effective against drug-resistant strains.

- Data Table : Efficacy of Various Protease Inhibitors

Inhibitor Name Year Approved EC50 (nM) Resistance Profile Saquinavir 1995 25 Low Ritonavir 1996 25 Moderate Darunavir 2006 1 High

Structural Biology Applications

Understanding the structure-function relationship of HIV protease through substrate interactions is fundamental for drug design.

- X-ray Crystallography : Studies using X-ray crystallography have revealed how this compound binds to the active site of HIV protease, providing insights into substrate specificity and enzyme kinetics . This structural information is crucial for designing inhibitors that can effectively compete with natural substrates.

- Computational Modeling : Advanced computational techniques have been employed to predict how modifications to substrate structures can enhance binding affinity and specificity. For instance, alterations in amino acid sequences have been shown to significantly affect binding interactions .

Mechanistic Studies on Viral Resistance

The emergence of drug-resistant strains poses a significant challenge in HIV treatment. Research utilizing this compound has provided insights into the mechanisms underlying resistance.

- Study Findings : Investigations into mutations within the protease gene have shown that certain substitutions can lead to reduced binding affinity for existing inhibitors while maintaining substrate recognition. This highlights the need for continuous monitoring and adaptation of therapeutic strategies .

Wirkmechanismus

HIV Protease Substrate IV is designed to mimic the natural cleavage sites of HIV-1 polyproteins. When the substrate binds to the active site of HIV-1 protease, the enzyme catalyzes the hydrolysis of the peptide bond at specific sites. This process involves the formation of a tetrahedral intermediate, followed by the cleavage of the peptide bond and release of the products. The enzyme’s active site contains two aspartic acid residues that play a crucial role in the catalytic mechanism by stabilizing the transition state and facilitating the nucleophilic attack on the peptide bond .

Vergleich Mit ähnlichen Verbindungen

HIV Protease Substrate I: Another synthetic peptide substrate used for studying HIV-1 protease activity.

HIV Protease Substrate II: Similar to Substrate I, but with different amino acid sequences to study various cleavage sites.

HIV Protease Substrate III: Designed to mimic different cleavage sites of HIV-1 polyproteins.

Uniqueness: HIV Protease Substrate IV is unique in its specific amino acid sequence, which closely resembles the natural cleavage sites of HIV-1 polyproteins. This makes it particularly useful for studying the enzyme’s activity and screening potential inhibitors with high specificity and accuracy.

Biologische Aktivität

HIV Protease Substrate IV (HIV-1 PR Substrate IV) is a significant compound in the study of HIV-1 protease, a critical enzyme in the lifecycle of the HIV virus. Understanding its biological activity is essential for developing effective therapeutic strategies against HIV/AIDS. This article delves into various aspects of HIV-1 PR Substrate IV, including its structure, function, and implications in drug design, supported by data tables and research findings.

Overview of HIV-1 Protease

HIV-1 protease is an aspartic protease that plays a vital role in the maturation of HIV by cleaving viral polyproteins into functional proteins necessary for assembling infectious virions. The enzyme operates as a homodimer, with each monomer containing 99 amino acids. The active site is formed between the two subunits and contains crucial catalytic residues that facilitate the hydrolysis of peptide bonds in substrate proteins .

HIV-1 protease has distinct subsites (S1, S2, S3, etc.) that recognize specific amino acid sequences in substrates. The S1 and S1' subsites preferentially accommodate hydrophobic residues, while S2 and S2' can bind both polar and hydrophobic side chains . The specificity of these interactions is crucial for the enzyme's function and presents opportunities for designing inhibitors that can effectively block its activity.

Table 1: Key Structural Features of HIV-1 Protease

| Feature | Description |

|---|---|

| Monomer Size | 99 amino acids |

| Active Site Sequence | Asp25, Thr26, Gly27 |

| Homodimeric Structure | Functional state with two identical subunits |

| Subsite Preferences | S1/S1' (hydrophobic), S2/S2' (polar/hydrophobic) |

Biological Activity of this compound

This compound has been studied extensively for its interaction with the HIV-1 protease. It serves as a model substrate to understand how protease inhibitors can be designed. The biological activity of this substrate is characterized by its ability to mimic natural substrates that are cleaved by the protease.

Case Study: Inhibition Analysis

A recent study investigated the binding interactions between various inhibitors and HIV-1 protease using molecular docking simulations. Researchers found that conformational flexibility of the protease significantly affects binding affinities and inhibition potency . For example, the inhibitor Amprenavir demonstrated strong binding with a value of 0.6 nM when docked against multiple conformations of HIV-1 protease .

Research Findings on Inhibitor Potency

Recent investigations into potential inhibitors have highlighted compounds such as CBR003PS and CBR013PS, which showed promising anti-HIV activity with EC50 values of 9.4 nM and 36.6 nM respectively. These compounds exhibit therapeutic indices exceeding 32, indicating their potential for repurposing as effective HIV-1 protease inhibitors .

Table 2: Inhibitor Potency Comparison

| Compound | EC50 (nM) | Therapeutic Index | Current Indication |

|---|---|---|---|

| CBR003PS | 9.4 | >32 | Antibiotic |

| CBR013PS | 36.6 | >32 | Investigational drug |

| Saquinavir | 4.58 | - | HIV-1 protease inhibitor |

Implications for Drug Design

The insights gained from studying this compound are instrumental in designing novel inhibitors that can overcome resistance mechanisms observed in HIV-1 variants. Mutations within the protease can alter substrate binding affinity, necessitating the development of inhibitors that maintain efficacy against resistant strains .

Eigenschaften

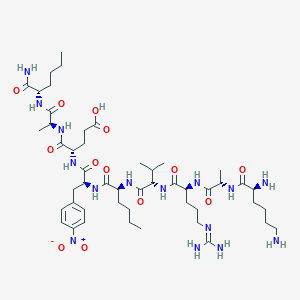

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H83N15O13/c1-7-9-15-33(40(52)67)58-41(68)29(6)57-44(71)36(22-23-38(65)66)60-47(74)37(26-30-18-20-31(21-19-30)64(76)77)62-45(72)34(16-10-8-2)61-48(75)39(27(3)4)63-46(73)35(17-13-25-55-49(53)54)59-42(69)28(5)56-43(70)32(51)14-11-12-24-50/h18-21,27-29,32-37,39H,7-17,22-26,50-51H2,1-6H3,(H2,52,67)(H,56,70)(H,57,71)(H,58,68)(H,59,69)(H,60,74)(H,61,75)(H,62,72)(H,63,73)(H,65,66)(H4,53,54,55)/t28-,29-,32-,33-,34-,35-,36-,37-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGGTDHEIUOPEB-WBMHOGBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H83N15O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580456 | |

| Record name | L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1090.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128340-47-6 | |

| Record name | L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.